N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide is a heterocyclic carboxamide (C₁₂H₁₃NO₂S, MW 235.30) incorporating a furan ring on the amine side and a thiophene-2-carbonyl moiety joined through a chiral 1-methyl-ethylamine linker. The scaffold belongs to the furan/thiophene-2-carboxamide family that has shown enzyme inhibitory activity against urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) in closely related methylene-bridged analogs.

Molecular Formula C12H13NO2S
Molecular Weight 235.3
CAS No. 1219902-07-4
Cat. No. B2772895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide
CAS1219902-07-4
Molecular FormulaC12H13NO2S
Molecular Weight235.3
Structural Identifiers
SMILESCC(CC1=CC=CO1)NC(=O)C2=CC=CS2
InChIInChI=1S/C12H13NO2S/c1-9(8-10-4-2-6-15-10)13-12(14)11-5-3-7-16-11/h2-7,9H,8H2,1H3,(H,13,14)
InChIKeyJOTZZRNPPVMUSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide (CAS 1219902-07-4) – Structural Baseline and Compound-Class Context


N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide is a heterocyclic carboxamide (C₁₂H₁₃NO₂S, MW 235.30) incorporating a furan ring on the amine side and a thiophene-2-carbonyl moiety joined through a chiral 1-methyl-ethylamine linker . The scaffold belongs to the furan/thiophene-2-carboxamide family that has shown enzyme inhibitory activity against urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) in closely related methylene-bridged analogs [1]. The compound was also included in a 100,000-compound high-throughput thallium-flux screen at Vanderbilt University aimed at discovering activators of homomeric GIRK2 (Kir3.2) potassium channels [2], indicating its potential as a screening hit or probe candidate in ion-channel pharmacology.

Why N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Seemingly minor structural variations within the furan/thiophene carboxamide family produce large, quantifiable shifts in enzyme-inhibition profiles. For the methylene-linked analogs, compound 1 (N-(furan-2-ylmethyl)thiophene-2-carboxamide) showed 9.8-fold greater urease inhibition than the thiourea standard, whereas compound 3 (N-(thiophene-2-ylmethyl)furan-2-carboxamide) was 4.2-fold more active against BChE than galantamine [1]. Simply swapping the heterocycle positions or altering the linker from methylene to 1-methyl-ethylene (as in the target compound) modulates hydrogen-bonding geometry, lipophilicity, and chiral recognition at the active site. The target compound further possesses a single asymmetric center (the propan-2-yl carbon) absent in methylene-bridged analogs, introducing enantiomer-dependent differences in target engagement that achiral congeners cannot replicate. These molecular distinctions make generic substitution without experimental validation unreliable.

Quantitative Differentiation Evidence for N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide


Regioisomeric Differentiation: Thiophene-2-carboxamide vs. Thiophene-3-carboxamide

The target compound bears the carboxamide at the thiophene 2-position, whereas the closest regioisomer, N-[1-(furan-2-yl)propan-2-yl]thiophene-3-carboxamide (CAS 1181872-83-2), attaches the carbonyl at the thiophene 3-position . Literature on structurally related furan/thiophene carboxamides demonstrates that shifting the carboxamide attachment point on the thiophene ring alters enzyme inhibitory potency by several fold. For example, the methylene-bridged compound with thiophene-2-carboxamide (compound 1) displays strong urease inhibition (Ki = 0.10 mM), while the thiophene-2-ylmethyl analog with furan-2-carboxamide (compound 3) shows preferential BChE inhibition (Ki = 0.07 mM) [1]. The regioisomeric position of the carboxamide on the thiophene ring directly influences hydrogen-bond donor/acceptor geometry and π-stacking interactions, making the 2-carboxamide and 3-carboxamide regioisomers pharmacologically distinct entities.

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

Chiral Center Differentiation: Propan-2-yl vs. Methylene Linker Analogs

The target compound contains a chiral center at the carbon bearing the methyl group and the amide nitrogen ([C*H(CH₃)-NH-CO-]), which is absent in the methylene-linked analogs N-(furan-2-ylmethyl)thiophene-2-carboxamide (compound 1) and N-(thiophene-2-ylmethyl)furan-2-carboxamide (compound 3) studied by Çakmak et al. [1]. Fluorochem's listing of the structurally related isomer N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide (CAS 1181876-37-8) explicitly notes one asymmetric atom (Asymmetric Atoms = 1) , confirming that the propan-2-yl series exists as a racemic mixture unless chiral separation is performed. The methylene analogs (0 asymmetric atoms) cannot engage stereospecific binding pockets, whereas each enantiomer of the target compound may exhibit differential binding affinities and pharmacokinetic profiles.

Chiral Resolution Enantioselective Synthesis Linker Engineering

Heterocycle Positional Isomerism: Furan-Amine/Thiophene-Carbonyl vs. Thiophene-Amine/Furan-Carbonyl

The target compound places the furan ring on the amine side and the thiophene ring on the carbonyl side of the amide bond. Its direct positional isomer, N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide (CAS 1181876-37-8), reverses this arrangement . In the methylene-linked series, the analogous swap (compound 1 → compound 3) converted a urease-preferring inhibitor (9.8-fold vs. thiourea) into a BChE-preferring inhibitor (4.2-fold vs. galantamine), with Ki values of 0.10 mM (urease) and 0.07 mM (BChE) respectively [1]. This demonstrates that the identity of the heterocycle on each side of the amide bond is a dominant determinant of target selectivity.

Positional Isomerism Heterocycle SAR Ligand Efficiency

High-Throughput Screening Annotation: Inclusion in GIRK2 Activator Discovery Campaign

The target compound is explicitly indexed in the ChemSrc bioassay database as having been tested in the Vanderbilt HTS campaign "Discovering small molecule activators of G protein-gated inwardly-rectifying potassium channel 2" (External ID: VANDERBILT_HTS_GIRK2_MPD, Source: 15621) . This 100,000-compound screen led to the discovery of VU0529331, the first synthetic small-molecule activator of homomeric GIRK2 channels, which showed EC₅₀ values of 5.1 µM (GIRK2) and 5.2 µM (GIRK1/2) in HEK293 cells [1]. The inclusion of the target compound in this screen differentiates it from the methylene-linked analogs (compounds 1–3 from Çakmak et al.), which were not part of this ion-channel campaign and were instead characterized only for enzyme inhibition.

Ion Channel Pharmacology GIRK2 High-Throughput Screening

Commercially Available Purity Benchmarking Against the Closest Positional Isomer

Vendor technical specifications for the closest commercially listed positional isomer, N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide (CAS 1181876-37-8, Fluorochem F703427), indicate a purity of 98% with defined hazard classification (GHS07; H302, H315, H319, H335) . ChemSrc lists the target compound with no boiling point, melting point, density, or purity data publicly available , indicating that procurement requires direct vendor inquiry. The target compound's distinct CAS registry (1219902-07-4) enables unambiguous ordering and inventory tracking, whereas confusion with the 3-carboxamide regioisomer (1181872-83-2) or the positional isomer (1181876-37-8) could lead to receiving an incorrect compound with different biological properties.

Chemical Procurement Purity Specification Vendor Comparison

Recommended Application Scenarios for N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide Based on Quantitative Differentiation Evidence


Chiral SAR Exploration in Enzyme Inhibitor Lead Optimization

The propan-2-yl linker's single asymmetric center enables enantioselective structure-activity relationship studies that are impossible with the achiral methylene-linked analogs (compounds 1 and 3 from Çakmak et al., 2023). Researchers developing urease or cholinesterase inhibitors can use the racemic target compound as a starting point for chiral resolution, then evaluate each enantiomer's Ki values to identify stereospecific binding contributions [1]. The target compound's thiophene-2-carboxamide moiety aligns with the urease-active compound 1 pharmacophore (9.8-fold activity vs. thiourea standard), while the chiral linker adds an additional dimension for potency optimization.

GIRK2 Ion Channel Probe Development and Screening Follow-Up

The compound's inclusion in the Vanderbilt HTS campaign (VANDERBILT_HTS_GIRK2_MPD) targeting homomeric GIRK2 channels makes it a candidate for follow-up in thallium flux and electrophysiology assays. In contrast to methylene-linked furan/thiophene carboxamides that lack ion channel screening annotation, the target compound offers a pre-existing data point that can be retrieved from the deposited screening dataset. Medicinal chemistry teams pursuing non-GIRK1-containing GIRK channel activators can use this compound as a structurally characterized reference point alongside VU0529331 (EC₅₀ 5.1 µM for GIRK2) [2].

Regioisomer-Specific Procurement for Academic or Industrial Compound Collections

Compound management groups must distinguish the target compound (thiophene-2-carboxamide) from its regioisomer (thiophene-3-carboxamide, CAS 1181872-83-2) and positional isomer (thiophene-amine/furan-carbonyl, CAS 1181876-37-8). The evidence that heterocycle position and regioisomerism profoundly alter enzyme inhibition profiles (urease vs. BChE selectivity, up to >2-fold shift in Ki) [1] justifies maintaining separate inventory entries with distinct CAS numbers. Procurement specifications should mandate CAS 1219902-07-4 explicitly and require a CoA confirming IUPAC name and purity.

Computational Docking and Pharmacophore Modeling with Chiral Constraints

Computational chemists building pharmacophore models for furan/thiophene carboxamide scaffolds can use the target compound's three-dimensional structure (chiral center, SMILES: CC(Cc1ccco1)NC(=O)c1cccs1) [1] to test whether docking scores improve when stereochemistry is explicitly modeled. The methylene-linked comparators lack this chiral constraint and therefore cannot be used to validate enantioselective docking poses. The target compound thus enables more rigorous computational validation of binding hypotheses that involve chiral recognition elements in the target protein.

Quote Request

Request a Quote for N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.